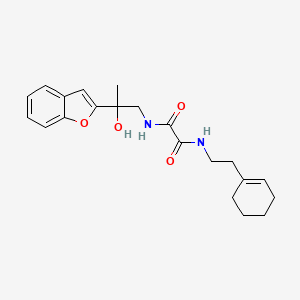

2,4,5-Trimethoxyphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,5-Trimethoxyphenol is a natural product found in Senna lindheimeriana . It is a member of the class of phenols that is phenol substituted by methoxy groups at positions 3, 4, and 5 .

Synthesis Analysis

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . Novel 2,4,5-trimethoxy chalcone analogs were synthesized, and their cytotoxic effect was evaluated by MTT assay .Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethoxyphenol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical component present in many Colchicine binding site inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .Physical And Chemical Properties Analysis

The molecular weight of 2,4,5-Trimethoxyphenol is 184.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Topological Polar Surface Area is 47.9 Ų .Aplicaciones Científicas De Investigación

Pharmacophore in Medicinal Chemistry

The Trimethoxyphenyl (TMP) group, which includes 2,4,5-Trimethoxyphenol, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Anti-Cancer Effects

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-Bacterial and Anti-Fungal Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties

These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Flavonoid Drug Intermediates

2,4,5-Trimethoxyphenol is used as Flavonoid drug intermediates. It is used for pharmaceutical, cosmetics, agrochemicals and food industry research .

Traditional Sedative Medicine

3,4,5-Trimethoxycinnamic acid (TMCA), a component isolated from the root of Polygala tenuifolia Willd. (polygalaceae) and its extract has been used as a traditional sedative medicine in China, Japan and Korea .

Mecanismo De Acción

Target of Action

The primary targets of 2,4,5-Trimethoxyphenol (TMP) are diverse and include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

TMP interacts with its targets in a way that inhibits their function. For instance, TMP has a critical role in the fitting of colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits tubulin polymerization, a crucial process in cell division . The alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .

Biochemical Pathways

TMP affects various biochemical pathways through its interaction with its targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division and potentially leading to cell death . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, affecting cell survival and proliferation . TMP’s inhibition of TrxR affects the cellular redox state, potentially leading to oxidative stress .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that tmp may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of TMP’s action are diverse due to its multiple targets. It has displayed notable anti-cancer effects by effectively inhibiting its targets . Furthermore, TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Additionally, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,4,5-trimethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPHIMRKLSEULX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trimethoxyphenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2369226.png)

![(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2369227.png)

![Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2369233.png)

![5-ethyl-2-methyl-2H-[1,2,4]triazol-3-ylamine](/img/structure/B2369235.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369236.png)

![Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2369238.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369243.png)